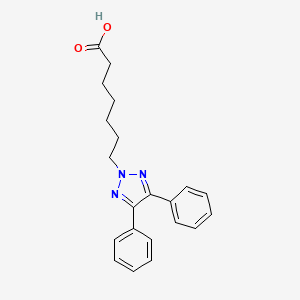
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a heptanoic acid chain attached to a triazole ring substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the reaction of an alkyne with an azide to form the triazole ring. The synthetic route can be summarized as follows:
Synthesis of the Alkyne Precursor: The alkyne precursor can be synthesized by reacting a suitable starting material with propargyl bromide in the presence of a base.
Formation of the Triazole Ring: The alkyne precursor is then reacted with an azide derivative in the presence of a copper(I) catalyst to form the triazole ring.
Attachment of the Heptanoic Acid Chain: The final step involves the attachment of the heptanoic acid chain to the triazole ring through an esterification or amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The phenyl groups on the triazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The triazole ring and phenyl groups play a crucial role in the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid can be compared with other triazole derivatives, such as:
4,5-Diphenyl-1H-1,2,3-triazole: Similar structure but lacks the heptanoic acid chain.
1,2,3-Triazole-4-carboxylic acid: Contains a carboxylic acid group directly attached to the triazole ring.
4,5-Diphenyl-2H-1,2,3-triazole-2-carboxylic acid: Similar structure with a carboxylic acid group at a different position on the triazole ring.
The uniqueness of this compound lies in the combination of the triazole ring with the heptanoic acid chain, which imparts distinct chemical and biological properties.
特性
CAS番号 |
142498-36-0 |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC名 |
7-(4,5-diphenyltriazol-2-yl)heptanoic acid |
InChI |
InChI=1S/C21H23N3O2/c25-19(26)15-9-1-2-10-16-24-22-20(17-11-5-3-6-12-17)21(23-24)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,25,26) |
InChIキー |
LCJBLTAHIDYXLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


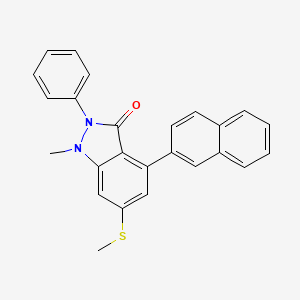
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
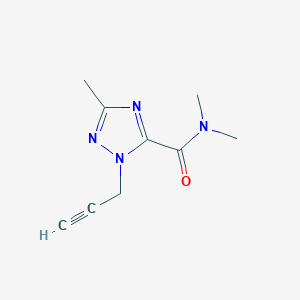
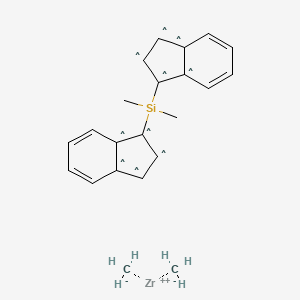
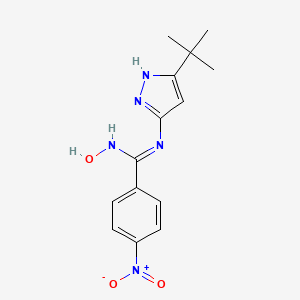
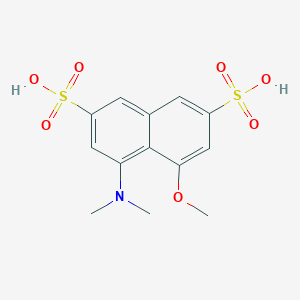
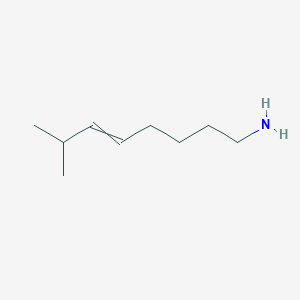
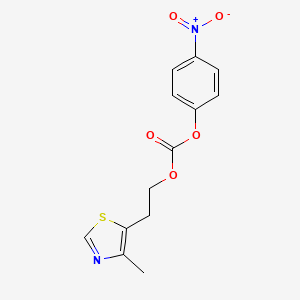

![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)

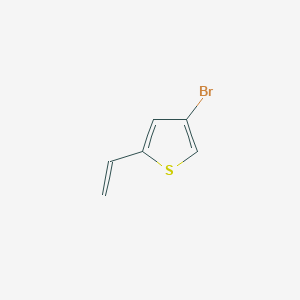
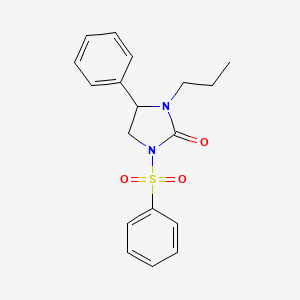
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
